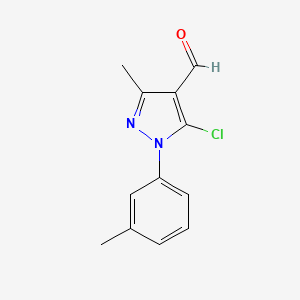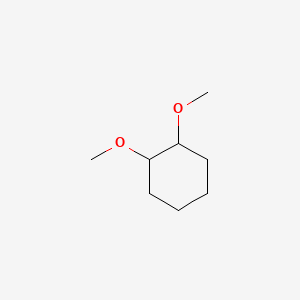
1,2-Dimethoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxycyclohexane is an organic compound with the molecular formula C8H16O2. It is a derivative of cyclohexane, where two methoxy groups are attached to the first and second carbon atoms of the cyclohexane ring. This compound exists in both cis and trans isomers, each having distinct physical and chemical properties .
Vorbereitungsmethoden
1,2-Dimethoxycyclohexane can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexene with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a cyclohexyl carbocation intermediate, which then reacts with methanol to form the desired product . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1,2-Dimethoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to cyclohexanol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclohexanone derivatives, while reduction produces cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxycyclohexane has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers use this compound to study the effects of methoxy groups on biological activity. It serves as a model compound in biochemical studies.
Medicine: This compound is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals and drug delivery systems.
Industry: this compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2-dimethoxycyclohexane exerts its effects involves interactions with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethoxycyclohexane can be compared with other similar compounds, such as:
1,1-Dimethoxycyclohexane: This compound has both methoxy groups attached to the same carbon atom, resulting in different chemical properties and reactivity.
1,2-Dimethylcyclohexane: The presence of methyl groups instead of methoxy groups alters the compound’s physical and chemical characteristics.
Cyclohexane, 1,6-dimethoxy-: This compound has methoxy groups attached to the first and sixth carbon atoms, leading to distinct stereochemistry and reactivity
This compound is unique due to the positioning of its methoxy groups, which significantly influences its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
30363-80-5 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1,2-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
BSGBGTJQKZSUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
![5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)
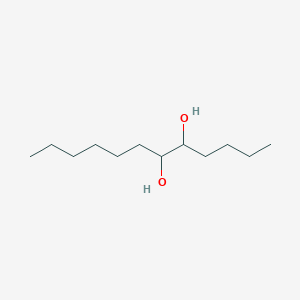
![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)
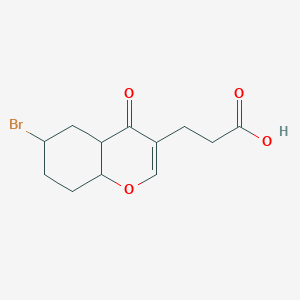
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12323611.png)
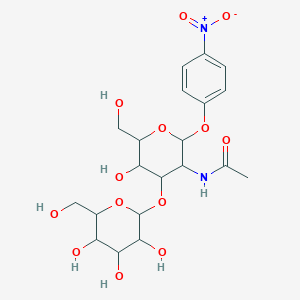
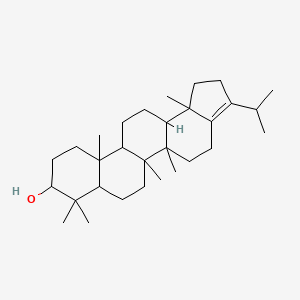
![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)
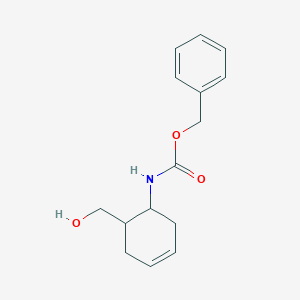
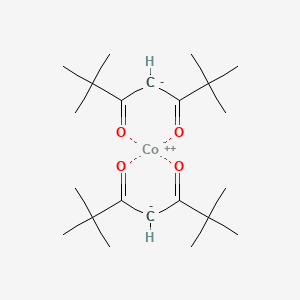
![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
